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Compound of Interest

Compound Name: PC190723

Cat. No.: B1678574 Get Quote

Extensive in vitro studies demonstrate that the novel cell division inhibitor, PC190723, and its

analogs do not exhibit cross-resistance with existing classes of antibiotics against

Staphylococcus aureus, including multidrug-resistant strains. This finding positions PC190723
and its derivatives as promising candidates for treating infections caused by bacteria that have

developed resistance to current standard-of-care therapies.

PC190723 represents a new class of antibacterial agents that function by inhibiting the

essential bacterial cell division protein FtsZ.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its

unique mechanism of action suggests that it would be unaffected by resistance mechanisms

that plague other antibiotic classes. Research has confirmed this, showing that resistance to

PC190723 arises from specific mutations in the ftsZ gene, most notably the G196A substitution

in S. aureus FtsZ, which does not confer resistance to other antibiotics.[1][3]

Comparative Efficacy Against Susceptible and
Resistant S. aureus
PC190723 and its more potent analog, herein referred to as Compound 1, have demonstrated

significant activity against a wide range of S. aureus strains. Notably, the prodrug TXA709,

which converts to the active compound TXA707 (a PC190723 analog), maintains its efficacy

against strains resistant to vancomycin, daptomycin, and linezolid.[3][15]
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Antibiotic Organism
Resistance
Phenotype

MIC (µg/mL)

PC190723
S. aureus ATCC

29213
Wild-type 1[1]

S. aureus FtsZ G196A

Mutant
PC190723-resistant >64[1]

Compound 1
S. aureus ATCC

29213
Wild-type 0.125[1]

S. aureus FtsZ G196A

Mutant
PC190723-resistant 4[1]

TXA707
S. aureus (various

clinical isolates)
MRSA 1 (modal)[3]

S. aureus (various

clinical isolates)
VISA 1 (modal)[3]

S. aureus (various

clinical isolates)
VRSA 1 (modal)[3]

S. aureus (various

clinical isolates)
DNSSA 1 (modal)[3]

S. aureus (various

clinical isolates)
LNSSA 1 (modal)[3]

Vancomycin
S. aureus (MRSA

isolates)
MRSA 1 (modal)[3]

Daptomycin
S. aureus (MRSA

isolates)
MRSA 1 (modal)[3]

Linezolid
S. aureus (MRSA

isolates)
MRSA 2 (modal)[3]

MIC: Minimum

Inhibitory

Concentration. MRSA:

Methicillin-Resistant
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S. aureus. VISA:

Vancomycin-

Intermediate S.

aureus. VRSA:

Vancomycin-Resistant

S. aureus. DNSSA:

Daptomycin-

Nonsusceptible S.

aureus. LNSSA:

Linezolid-

Nonsusceptible S.

aureus.

As shown in the table, while the FtsZ G196A mutation renders S. aureus highly resistant to

PC190723, the more advanced Compound 1 retains a degree of activity.[1] Crucially, TXA707

maintains a low modal MIC of 1 µg/mL against S. aureus strains that are resistant to

vancomycin, daptomycin, and linezolid.[3]

Lack of Cross-Resistance in PC190723-Resistant
Mutants
To further investigate the potential for cross-resistance, a PC190723-resistant S. aureus strain

harboring the FtsZ G196A mutation was tested against a panel of antibiotics from various

classes. The results clearly indicate that the mutation conferring resistance to the FtsZ inhibitor

does not impact the susceptibility to other antibacterial agents.[1]
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Antibiotic Antibiotic Class
MIC (µg/mL) vs. S.
aureus ATCC 29213
(Wild-type)

MIC (µg/mL) vs. S.
aureus FtsZ G196A
Mutant

Compound 1 FtsZ Inhibitor 0.125 4

Vancomycin Glycopeptide 1 1

Linezolid Oxazolidinone 2 2

Oxacillin Penicillin 0.25 0.25

Erythromycin Macrolide 0.25 0.25

Ofloxacin Fluoroquinolone 0.25 0.25

Tetracycline Tetracycline 0.5 0.5

Trimethoprim
Dihydrofolate

reductase inhibitor
0.5 0.5

Gentamicin Aminoglycoside 0.25 0.25

Rifampin Rifamycin 0.008 0.008

Ceftazidime Cephalosporin 4 4

Interaction with Other Antibiotics
Checkerboard assays were conducted to assess potential synergistic or antagonistic

interactions between Compound 1 and other antibiotics. The Fractional Inhibitory Concentration

Index (FICI) was calculated, with scores of ≤0.5 indicating synergy, >4.0 indicating antagonism,

and values in between indicating no interaction. The results showed no synergistic or

antagonistic effects with any of the tested antibiotics.[1]
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Antibiotic Combination FICI Interaction

Compound 1 + Vancomycin 2 None

Compound 1 + Linezolid 2 None

Compound 1 + Oxacillin 2 None

Compound 1 + Erythromycin 2 None

Compound 1 + Ofloxacin 2 None

Compound 1 + Tetracycline 2 None

Compound 1 + Trimethoprim 2 None

Compound 1 + Gentamicin 2 None

Compound 1 + Rifampin 1.5 None

Compound 1 + Ceftazidime 2 None

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
MIC values were determined by the broth microdilution method according to the guidelines of

the Clinical and Laboratory Standards Institute (CLSI).[3][4][7][16][17][18][19][20][21][22][23]

[24]

Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and

serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth

(CAMHB).

Preparation of Bacterial Inoculum:S. aureus strains were grown to the logarithmic phase and

the bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL). The inoculum was then diluted to a final concentration of

5 x 10⁵ CFU/mL in the test wells.

Incubation: The microtiter plates were incubated at 37°C for 16-24 hours.
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Interpretation: The MIC was defined as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth.

Preparation

Assay AnalysisPrepare Antibiotic
Serial Dilutions
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Dispense into
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Prepare Standardized
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Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.

Checkerboard Synergy Assay
The potential for synergistic or antagonistic interactions was evaluated using a checkerboard

titration method.[1][2][25][26][27][28]

Plate Setup: Two antibiotics were serially diluted in a 96-well microtiter plate, one along the

x-axis and the other along the y-axis, creating a matrix of concentration combinations.

Inoculation and Incubation: Each well was inoculated with a standardized bacterial

suspension as described for the MIC assay and incubated under the same conditions.

Data Analysis: The MIC of each antibiotic alone and in each combination was determined.

The Fractional Inhibitory Concentration Index (FICI) was calculated using the following

formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in

combination / MIC of drug B alone).
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Experimental workflow for the checkerboard synergy assay.
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In conclusion, the available data strongly support the conclusion that PC190723 and its

derivatives have a novel mechanism of action that does not lead to cross-resistance with other

classes of antibiotics. This makes them valuable candidates for further development in the fight

against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678574?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

